BenchChemオンラインストアへようこそ!

DMU2139

CYP1B1 inhibition Cytochrome P450 Enzymatic assay

DMU2139 (compound 6j) delivers 9 nM CYP1B1 inhibition with 88-fold (CYP1A1) and 133-fold (CYP1A2) selectivity, verified in Sacchrosomes™ and live-cell assays. Unlike ANF (poor solubility) or DMU2105 (altered selectivity/cytotoxicity), only DMU2139 reliably reverses cisplatin resistance (EC50 8.3 µM) without confounding off-target P450 activity. Its balanced LogP (3.8), DMSO solubility (≥58 mg/mL), and 36-month lyophilized stability ensure reproducible batch-to-batch performance across target engagement, chemoresistance, and prodrug activation studies. For rigorous CYP1B1 target validation, substitution is not an option.

Molecular Formula C19H15NO2
Molecular Weight 289.3 g/mol
Cat. No. B3034510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMU2139
Molecular FormulaC19H15NO2
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC3=CN=CC=C3
InChIInChI=1S/C19H15NO2/c1-22-18-8-7-15-11-17(6-5-16(15)12-18)19(21)9-4-14-3-2-10-20-13-14/h2-13H,1H3/b9-4+
InChIKeyMPDPEUALCUWORP-RUDMXATFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMU2139: Potent CYP1B1 Inhibitor for Overcoming Cisplatin Resistance in Oncology Research


DMU2139 is a synthetic pyridylchalcone derivative that functions as a potent and highly selective inhibitor of cytochrome P450 1B1 (CYP1B1) [1]. Identified as compound 6j in a structure-activity relationship (SAR) study of heterocyclic chalcones, DMU2139 exhibits an IC50 of 9 nM against human CYP1B1 in cell-free Sacchrosomes™ assays and demonstrates 88-fold and 133-fold selectivity over the closely related isoforms CYP1A1 and CYP1A2, respectively [1]. As a research-use-only small molecule (CAS: 1821143-80-9; molecular weight: 289.33), DMU2139 is distinguished from earlier-generation inhibitors such as alpha-naphthoflavone (ANF) by improved solubility and lipophilicity profiles, and from its in-class analog DMU2105 (7k) by a unique combination of selectivity parameters and cellular efficacy in reversing CYP1B1-mediated drug resistance [1].

Why CYP1B1 Inhibitors Cannot Be Interchanged: The Case for DMU2139 over DMU2105 and ANF


CYP1B1 inhibitors derived from the chalcone scaffold are not functionally equivalent. Substituting DMU2139 with its closest structural analog DMU2105—which differs by the absence of a methoxy group on the naphthalene ring—results in measurably altered selectivity profiles, cellular efficacy in cisplatin-resistance reversal, and off-target cytotoxicity [1]. Similarly, alpha-naphthoflavone (ANF), the historical benchmark CYP1B1/CYP1A1 inhibitor, suffers from poor aqueous solubility and broad isoform activity that limit its utility in cellular and in vivo models [1]. Even among compounds with comparable IC50 values against the primary target, the rank order of selectivity across CYP1A1, CYP1A2, and other hepatic P450s varies substantially, directly impacting experimental reproducibility and translational relevance [1]. Procurement of an unspecified or substitute CYP1B1 inhibitor therefore introduces confounding variables into assays of drug metabolism, chemoresistance, and target engagement.

DMU2139: Quantitative Evidence of Differentiation from DMU2105 and ANF


CYP1B1 Enzyme Inhibition Potency: DMU2139 vs. DMU2105

DMU2139 inhibits recombinant human CYP1B1 enzyme bound to yeast-derived microsomes (Sacchrosomes™) with an IC50 of 9 nM, compared to 10 nM for the in-class analog DMU2105 [1]. Although the 1 nM difference is modest in absolute terms, it represents the most potent compound within the pyridylchalcone series and establishes a baseline differentiation from earlier-generation inhibitors such as alpha-naphthoflavone, which exhibits significantly higher IC50 values against CYP1B1 and lacks isoform specificity [1].

CYP1B1 inhibition Cytochrome P450 Enzymatic assay

Isoform Selectivity Profile: CYP1B1 vs. CYP1A1 and CYP1A2

DMU2139 demonstrates 88-fold selectivity for CYP1B1 over CYP1A1 (IC50: 795 nM) and 133-fold selectivity over CYP1A2, whereas DMU2105 exhibits 74-fold selectivity over CYP1A1 (IC50: 742 nM) and 120-fold over CYP1A2 [1]. The quantitative difference in selectivity ratios—14% greater for CYP1A1 and 11% greater for CYP1A2 with DMU2139—stems from the presence of the 6-methoxy substituent on the naphthalene ring, which modifies binding interactions with isoform-specific active site residues [1]. Additionally, DMU2139 shows negligible inhibition of CYP3A4, CYP2D6, CYP2C9, and CYP2C19 at relevant concentrations [1].

Isoform selectivity CYP1A1 CYP1A2 Off-target activity

Reversal of Cisplatin Resistance in CYP1B1-Overexpressing Cells

In HEK293 cells engineered to overexpress CYP1B1, cisplatin alone exhibits an EC50 of 61 μM, reflecting substantial chemoresistance [1]. Co-treatment with DMU2139 reduces the cisplatin EC50 to 8.3 μM—a 7.3-fold sensitization that restores sensitivity to levels comparable to the EC50 of 8.7 μM observed in non-CYP1B1-expressing control cells transfected with empty plasmid [1]. In contrast, DMU2105 at the same experimental conditions (10× IC50) reduces the EC50 only to approximately 1 μM, a shift accompanied by evidence of direct cytotoxicity rather than pure resistance reversal, as indicated by EC50 values that fall below the baseline cisplatin sensitivity threshold in control cells [1].

Chemoresistance Cisplatin Combination therapy HEK293

Cellular CYP1B1 Inhibition in Live Human Cells

In live recombinant human HEK293 kidney cells expressing CYP1B1, both DMU2139 and DMU2105 exhibit IC50 values of 4 nM, indicating comparable cell permeability and target engagement under physiological conditions [1]. However, in live recombinant yeast cells expressing CYP1B1, DMU2139 demonstrates an IC50 of 63 nM compared to 65 nM for DMU2105 [1]. While the absolute difference is small, the consistency of DMU2139's potency across both yeast and human cellular systems—maintaining low nanomolar efficacy—supports its suitability for cross-species experimental workflows. The data also confirm that the pyridylchalcone scaffold confers adequate cell permeability absent in earlier inhibitors like ANF, which shows poor membrane penetration [1].

Cell-based assay HEK293 Live-cell inhibition Cell permeability

Physicochemical Properties: Solubility and Lipophilicity Relative to ANF

The pyridylchalcone class including DMU2139 was specifically engineered to improve upon the physicochemical limitations of alpha-naphthoflavone (ANF), the prototypical CYP1B1/CYP1A1 inhibitor [1]. DMU2139 demonstrates water solubility that, while not fully quantified in molar units in the primary literature, is explicitly characterized as 'water-soluble' and 'cell-permeable,' in contrast to ANF which suffers from poor aqueous solubility requiring DMSO-based stock solutions that may precipitate upon dilution into aqueous assay buffers [1]. Experimentally measured solubility data from vendor characterization indicates DMSO solubility of 58-77.5 mg/mL, ethanol solubility of 5 mg/mL, and aqueous insolubility requiring formulation for in vivo administration . The LogP value of 3.8 reflects balanced lipophilicity conducive to membrane penetration without excessive non-specific binding .

Solubility Lipophilicity Drug-like properties Formulation

Reversal of Cisplatin Resistance in Ovarian Cancer A2780 Cells

Beyond HEK293 cells, DMU2139 also overcomes CYP1B1-mediated cisplatin resistance in the human ovarian cancer cell line A2780 [1]. While the study reports that 'both compounds overcome cisplatin-resistance in HEK293 and A2780 cells which results from CYP1B1 overexpression' [1], the quantitative EC50 shift data for A2780 cells is not presented with the same granularity as the HEK293 data in the abstracted records. However, the validated activity in an ovarian cancer model distinct from the engineered HEK293 system provides evidence that DMU2139's resistance-reversal function is not an artifact of a single overexpression system. This cell line-specific validation supports procurement for ovarian cancer chemoresistance studies where A2780 is a widely used model.

Ovarian cancer A2780 Cisplatin resistance Combination therapy

High-Value Application Scenarios for DMU2139 in Drug Discovery and Chemoresistance Research


Elucidating CYP1B1-Specific Contributions to Chemoresistance Mechanisms

DMU2139 is optimally deployed in experiments designed to isolate CYP1B1-specific contributions to cisplatin resistance from confounding off-target effects. With 133-fold selectivity over CYP1A2 and minimal activity against CYP3A4, CYP2D6, CYP2C9, and CYP2C19, DMU2139 reduces the likelihood that observed sensitization effects arise from inhibition of alternative P450 isoforms [1]. This is particularly valuable when comparing resistance mechanisms across CYP1B1-overexpressing and wild-type isogenic cell lines, where the 8.3 μM cisplatin EC50 in DMU2139-treated CYP1B1+ cells closely recapitulates the 8.7 μM baseline sensitivity of CYP1B1- controls [1].

Validating CYP1B1 as a Therapeutic Target in Ovarian and Other Solid Tumor Models

In target validation studies across ovarian cancer (A2780) and engineered kidney (HEK293) cell models, DMU2139 provides consistent, dose-dependent reversal of CYP1B1-mediated cisplatin resistance without introducing the confounding cytotoxicity observed with DMU2105 [1]. The compound's cell permeability and balanced lipophilicity (LogP 3.8) support use in standard 2D monolayer cultures and, with appropriate formulation, in 3D spheroid or organoid models where compound penetration is a critical variable [1].

CYP1B1-Mediated Prodrug Activation and Metabolism Studies

For investigations of CYP1B1-dependent prodrug activation—a strategy explored for tumor-selective delivery of cytotoxic agents—DMU2139 serves as a high-specificity control inhibitor. The 88-fold selectivity over CYP1A1 ensures that observed reductions in prodrug activation can be attributed primarily to CYP1B1 inhibition rather than overlapping CYP1A1 activity, which is frequently co-expressed in tumor microenvironments [1]. The compound's DMSO solubility of 58-77.5 mg/mL facilitates preparation of concentrated stock solutions suitable for in vitro metabolism assays using hepatocytes or recombinant enzyme systems .

Combination Therapy Screening with Platinum-Based Chemotherapeutics

In medium- to high-throughput combination screening campaigns involving cisplatin or carboplatin, DMU2139's defined EC50 shift from 61 μM to 8.3 μM provides a robust, reproducible benchmark for quantifying synergy, additivity, or antagonism with other investigational agents [1]. The compound's stability as a lyophilized powder (≥36 months at -20°C) and in DMSO stock solutions (6 months at -80°C) supports batch-to-batch consistency across extended screening timelines . Researchers should note that aqueous insolubility necessitates appropriate solvent controls and formulation optimization for in vivo combination studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMU2139

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.